

T-3861174: A Novel Prolyl-tRNA Synthetase Inhibitor for Oncology Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	T-3861174	
Cat. No.:	B14754603	Get Quote

An In-depth Technical Overview

Abstract

T-3861174 is a novel, potent, and selective small molecule inhibitor of prolyl-tRNA synthetase (PRS). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of T-3861174. The compound exhibits significant anti-tumor activity in vitro and in vivo through a unique mechanism involving the activation of the GCN2-ATF4 stress response pathway, leading to programmed cell death in cancer cells. This whitepaper details the pharmacological properties of T-3861174, including its inhibitory potency, cellular activity, and efficacy in xenograft models, presenting key data in structured tables and elucidating its mechanism through signaling pathway diagrams. Detailed experimental protocols for the key assays are also provided to support further research and development efforts by professionals in the field.

Introduction

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes responsible for the faithful translation of the genetic code by catalyzing the attachment of specific amino acids to their cognate tRNAs. Their fundamental role in protein synthesis has made them attractive targets for the development of antimicrobial agents. However, the therapeutic potential of targeting human ARSs for diseases such as cancer and fibrosis is an emerging area of research.[1] Prolyl-tRNA synthetase (PRS), in particular, has been identified as a druggable target.[2][3][4] **T-3861174** is a recently identified inhibitor of PRS that has demonstrated promising anti-cancer



properties.[1][5][6] This document serves as a technical guide to the preclinical discovery and development of **T-3861174**.

Compound Profile

Property	Value	
Compound Name	T-3861174	
Synonyms	T3861174, T 3861174	
CAS Number	2209057-94-1	
Molecular Formula	C26H25FN6O2	
Molecular Weight	472.52 g/mol	
IUPAC Name	4-((3S)-3-Cyano-3-cyclopropyl-2-oxopyrrolidin- 1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4- yl)benzyl)-6-methylpyridine-2-carboxamide[5]	
Target	Prolyl-tRNA Synthetase (PRS)	

Mechanism of Action

T-3861174 exerts its anti-tumor effects by inhibiting prolyl-tRNA synthetase.[5][7][8][9] This inhibition leads to an accumulation of uncharged tRNAPro, which is sensed by the kinase General Control Nonderepressible 2 (GCN2). GCN2 is a key sensor of amino acid deprivation and other cellular stresses. Upon activation, GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but also the preferential translation of specific mRNAs, including that of the Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid synthesis, stress response, and, under conditions of prolonged stress, apoptosis. The sustained activation of the GCN2-ATF4 pathway by **T-3861174** ultimately triggers programmed cell death in cancer cells.[1][6]





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Caption: T-3861174 induced GCN2-ATF4 signaling pathway.

Preclinical Data In Vitro Activity

T-3861174 demonstrates potent inhibitory activity against PRS and exhibits significant antiproliferative effects across various cancer cell lines.

Parameter	Value	Cell Line	Reference
PRS Binding IC50	2.3 nM	-	[7][8]
Cell Growth IC50	0.1 μΜ	SK-MEL-2	[7][8]

In Vivo Efficacy

In preclinical xenograft models, **T-3861174** has shown significant tumor growth inhibition without causing severe toxicity, as indicated by the lack of significant body weight loss in the treated animals.[7][8][9]

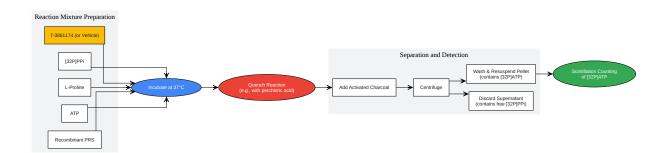


Xenograft Model	Efficacy	Reference
SK-MEL-2	Significant tumor growth inhibition	[7][8]
G-361	Significant tumor growth inhibition	[7]
HT-1080	Significant tumor growth inhibition	[7]

Experimental Protocols PRS Inhibition Assay (ATP/PPi Exchange Method)

This assay measures the enzymatic activity of PRS by quantifying the exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP, which is dependent on the presence of the amino acid proline.

Workflow:





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Caption: Workflow for the PRS ATP/PPi exchange inhibition assay.

Methodology:

- Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and DTT.
- Add recombinant human PRS enzyme, L-proline, ATP, and [32P]PPi to the buffer.
- Introduce varying concentrations of T-3861174 or a vehicle control.
- Initiate the reaction and incubate at 37°C for a defined period.
- Stop the reaction by adding a quenching agent, such as perchloric acid.
- Add activated charcoal to the mixture, which binds the radiolabeled ATP.
- Centrifuge the samples to pellet the charcoal-ATP complex.
- Remove the supernatant containing unincorporated [32P]PPi.
- Wash the charcoal pellet to remove any remaining free pyrophosphate.
- Resuspend the pellet and measure the radioactivity using a scintillation counter.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

The anti-proliferative activity of **T-3861174** on cancer cell lines is determined using a standard colorimetric assay, such as the MTT or WST assay.

Methodology:

- Seed cancer cells (e.g., SK-MEL-2) in 96-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of **T-3861174** or a vehicle control.



- Incubate the cells for a specified period (e.g., 72 hours).
- Add the colorimetric reagent (e.g., MTT) to each well and incubate to allow for the formation
 of formazan crystals by metabolically active cells.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Future Directions

The preclinical data for **T-3861174** are promising, suggesting its potential as a novel therapeutic agent for cancer. Further studies are warranted to explore its efficacy in a broader range of cancer types, to investigate its pharmacokinetic and pharmacodynamic properties in more detail, and to conduct formal toxicology studies to support its advancement into clinical trials. Additionally, the potential for **T-3861174** in the treatment of fibrotic diseases, given the implication of PRS in fibrosis, represents another exciting avenue for future research.[1]

Conclusion

T-3861174 is a potent and selective inhibitor of prolyl-tRNA synthetase with a well-defined mechanism of action involving the induction of the GCN2-ATF4 stress response pathway. Its significant anti-tumor activity in preclinical models highlights its potential as a first-in-class therapeutic for oncology. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and develop **T-3861174** and other PRS inhibitors as novel medicines.

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- To cite this document: BenchChem. [T-3861174: A Novel Prolyl-tRNA Synthetase Inhibitor for Oncology Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14754603#t-3861174-discovery-and-development]

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